Oxazolo[4,5-B]pyridine-2-thiol
Description
General Significance of Fused Heterocyclic Compounds in Chemical and Medicinal Sciences
Fused heterocyclic compounds, organic molecules possessing at least two rings sharing an atom, are of paramount importance in the realms of chemical and medicinal sciences. Their intricate and varied three-dimensional structures allow them to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating disease-related pathways. ijprajournal.comontosight.ai This structural versatility makes them a fertile ground for the discovery of new therapeutic agents. ontosight.aiijnrd.org
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, basicity, and ability to form hydrogen bonds. ijprajournal.comasianpubs.org These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. acs.org Consequently, fused heterocyclic systems are integral components in the development of treatments for a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.aiijnrd.orgopenmedicinalchemistryjournal.com
Historical Overview of Oxazolo[4,5-b]pyridine (B1248351) Derivatives as Research Scaffolds
The oxazolo[4,5-b]pyridine core has garnered increasing attention from researchers over the past few decades. researchgate.net This fused heterocyclic system serves as a versatile scaffold for the development of compounds with a broad range of biological activities. Early investigations into this class of compounds laid the groundwork for subsequent, more targeted research endeavors.
Derivatives of oxazolo[4,5-b]pyridine have been explored for their potential applications in various therapeutic areas. For instance, some have been identified as potent activators of SIRT1, a protein deacetylase implicated in metabolic regulation, suggesting their potential in addressing conditions like insulin (B600854) resistance. researchgate.net Others have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netscispace.comtandfonline.com The ability to readily modify the core structure through electrophilic substitution and other synthetic methodologies has further fueled its exploration as a privileged scaffold in medicinal chemistry. tandfonline.com
Research Relevance of the Thiol Moiety in Heterocyclic Systems
The incorporation of a thiol (-SH) group into a heterocyclic framework, as seen in oxazolo[4,5-b]pyridine-2-thiol (B2489188), introduces a reactive and versatile functional group that significantly influences the molecule's chemical and biological properties. Thiols are known to participate in a variety of chemical reactions, making them valuable handles for further molecular elaboration and for the synthesis of diverse compound libraries. researchgate.net
Interactive Data Tables
Table 1: Investigated Biological Activities of Oxazolo[4,5-b]pyridine Derivatives
| Biological Activity | Specific Derivative/Study | Key Findings | Reference |
| SIRT1 Activation | Oxazolo[4,5-b]pyridines | Identified as novel, potent small molecule activators of SIRT1. | researchgate.net |
| Anticancer | Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives | Several derivatives showed promising activity against various human cancer cell lines. | tandfonline.com |
| Antimicrobial | Propargylamine derivatives of this compound | Demonstrated activity against various bacteria and fungi. | scispace.com |
| Anti-inflammatory | Derivatives of oxazolo[5,4-b]pyridine (B1602731) | Showed potential anti-inflammatory activity in molecular docking studies. | researchgate.net |
| α7 nAChR Agonism | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | Identified as a potential treatment for cognitive deficits. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZJWYJYOGBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)O2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993241 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-02-9 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Direct Cyclization Approaches
Direct cyclization methods involve the formation of the oxazole (B20620) ring fused to the pyridine (B92270) core from acyclic or pyridine-based precursors. These methods are often efficient in building the fundamental scaffold of the target molecule.
Condensation Reactions from 2-Amino-3-hydroxypyridine and Carboxylic Acid Derivatives
A fundamental and widely employed method for the synthesis of the oxazolo[4,5-b]pyridine (B1248351) core involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acid derivatives. This approach, however, typically leads to the formation of 2-substituted oxazolo[4,5-b]pyridines, where the substituent at the 2-position is derived from the carboxylic acid used. While this method does not directly yield the 2-thiol derivative, it is a principal route to the core structure.
The reaction is generally carried out by heating 2-amino-3-hydroxypyridine or its substituted analogs with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). researchgate.net For instance, heating 5-bromo-2-amino-3-hydroxypyridine with acids such as 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in PPA or PPSE affords the corresponding 2-substituted-oxazolo[4,5-b]pyridine derivatives. researchgate.net The use of acid chlorides as the carboxylic acid derivative is also a common practice. researchgate.net
| Starting Pyridine | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) |
| 5-Bromo-2-amino-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine | 93 |
| 5-Bromo-2-amino-3-hydroxypyridine | N-Benzyl-4-piperidylacetic acid | PPA, 130°C | 2-(N-Benzyl-4-piperidylmethyl)-6-bromo-oxazolo[4,5-b]pyridine | 70 |
| 5-Bromo-2-amino-3-hydroxypyridine | N-Benzyl-4-piperidylpropanoic acid | PPA, 130°C | 2-(N-Benzyl-4-piperidyl-ethyl)-6-bromo-oxazolo[4,5-b]pyridine | 71 |
This table presents data for the synthesis of 2-substituted oxazolo[4,5-b]pyridine derivatives, which is the primary outcome of the reaction between 2-amino-3-hydroxypyridine and carboxylic acid derivatives.
Reactions with Carbon Disulfide and Related Reagents
The most direct route for the synthesis of oxazolo[4,5-b]pyridine-2-thiol (B2489188) involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide or a related C1 synthon. This reaction facilitates the introduction of the thiocarbonyl group, which subsequently exists in its tautomeric thiol form.
A documented procedure involves heating a mixture of 2-amino-3-hydroxypyridine with potassium methyl xanthate (MeOCS2K), which is prepared in situ from potassium hydroxide, methanol, and carbon disulfide. dmed.org.ua The reaction mixture is refluxed for an extended period, and upon completion, the product is isolated by neutralization of the reaction mixture with an acid, such as acetic acid, which leads to the precipitation of this compound. dmed.org.ua
| Reactant 1 | Reactant 2 (prepared in situ) | Solvent/Conditions | Product |
| 2-Amino-3-hydroxypyridine | Potassium methyl xanthate (from KOH, MeOH, CS2) | Methanol/Water, Reflux, 20h | This compound |
One-Pot Synthetic Protocols
The synthesis of this compound can be efficiently performed as a one-pot procedure. This approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The direct cyclization of 2-amino-3-hydroxypyridine with carbon disulfide equivalents is inherently a one-pot process.
In this protocol, the formation of the reactive sulfur-containing reagent and the subsequent cyclization with 2-amino-3-hydroxypyridine occur in the same reaction vessel. The procedure described by PrepChem, where potassium methyl xanthate is prepared and directly reacted with 2-amino-3-hydroxypyridine without isolation, serves as an example of a one-pot synthesis. dmed.org.ua This method involves refluxing the reactants for 20 hours, followed by filtration and neutralization to yield the final product. dmed.org.ua
Post-Synthetic Modification Strategies
Post-synthetic modification strategies are alternative routes to this compound and its derivatives. These methods begin with a pre-synthesized oxazolopyridine core, which is then chemically transformed to introduce the desired thiol functionality or to further derivatize the thiol group.
Conversion from Halogenated Oxazolopyridine Intermediates
While direct synthesis is often preferred, this compound can also be prepared from halogenated precursors. This method involves the nucleophilic substitution of a halogen atom at the 2-position of the oxazolo[4,5-b]pyridine ring with a sulfur nucleophile. A plausible, though not explicitly documented, route would involve the synthesis of 2-chloro- or 2-bromo-oxazolo[4,5-b]pyridine followed by reaction with a sulfur source like sodium hydrosulfide (NaSH) or thiourea. The reaction with thiourea would form an isothiouronium salt intermediate, which upon hydrolysis would yield the desired thiol. This type of nucleophilic aromatic substitution is a common strategy in heterocyclic chemistry.
Functionalization of the Thiol Group to Thioethers and Other Derivatives
The thiol group of this compound is a versatile functional handle that can be readily converted into various derivatives, most commonly thioethers (sulfides). The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile and can react with electrophiles such as alkyl halides.
The S-alkylation is typically carried out by first treating the this compound with a base, such as sodium hydride or potassium carbonate, to generate the corresponding thiolate anion. This is followed by the addition of an alkylating agent, like an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate, to furnish the 2-(alkylthio)oxazolo[4,5-b]pyridine derivative. This reaction is a standard S_N2 process.
| Thiol Substrate | Alkylating Agent | Base | Solvent | Product |
| This compound | Propargyl bromide | K2CO3 | DMF | 2-(Prop-2-yn-1-ylthio)oxazolo[4,5-b]pyridine |
| This compound | Alkyl Halide (R-X) | Base (e.g., NaH) | Aprotic Solvent (e.g., THF, DMF) | 2-(Alkylthio)oxazolo[4,5-b]pyridine |
The first entry in the table is based on the initial alkylation step implied in the synthesis of more complex derivatives, while the second entry represents a generalized scheme for this common transformation.
Advanced Synthetic Strategies
Modern synthetic chemistry offers a variety of sophisticated techniques to produce and modify complex heterocyclic scaffolds like this compound. These strategies aim to enhance reaction rates, improve yields, and reduce the environmental impact of chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govrasayanjournal.co.in This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. wikipedia.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles have been successfully applied to a wide range of related heterocyclic compounds. mdpi.com
The application of microwave irradiation can be particularly advantageous in the key cyclization steps required to form the oxazolopyridine core. For instance, the condensation reaction between a 2-amino-3-hydroxypyridine precursor and a suitable thiocarbonyl source could potentially be expedited under microwave conditions. The benefits of this approach are evident in the synthesis of other azole and azolopyrimidine derivatives, where microwave heating has been shown to dramatically reduce reaction times from hours to minutes. nih.gov
The following table summarizes representative examples of microwave-assisted synthesis of related heterocyclic compounds, illustrating the potential advantages of this technology for the synthesis of this compound and its derivatives.
| Precursors | Catalyst/Conditions | Product | Reaction Time | Yield (%) |
| Substituted Aryl Aldehyde, TosMIC | Potassium Phosphate, Isopropyl Alcohol, 65°C, 350W | 5-Substituted Oxazoles | 8 min | High |
| Hippuric Acid, Substituted Aldehyde/Ketone | MgO/Al2O3, Acetic Anhydride | Azalactones | Not specified | High |
| Isoniazid, Aromatic Aldehyde | DMF (catalytic), 300W | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 3 min | High |
| 2-Aminoazine, 2-Oxoaldehyde, Cyclic 1,3-Dicarbonyl | Water | Imidazo[1,2-a]azine derivatives | Not specified | Good |
This table is a representation of data for related heterocyclic compounds to illustrate the potential of microwave-assisted synthesis.
Click Chemistry Approaches for Derivatization
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.org These reactions are highly efficient for joining molecular building blocks and are particularly well-suited for the derivatization of complex molecules like this compound. The thiol group (-SH) of this compound is an excellent handle for various click reactions, allowing for the facile introduction of diverse functionalities. nih.govalliedacademies.org
Several thiol-based click reactions can be envisioned for the derivatization of this compound:
Thiol-Ene Radical Addition: This reaction involves the radical-initiated addition of a thiol to an alkene. This method is highly efficient and can be initiated by UV light or a radical initiator. alliedacademies.orgnih.gov
Thiol-Yne Radical Addition: Similar to the thiol-ene reaction, this involves the addition of a thiol to an alkyne, potentially allowing for the addition of two this compound units to a single alkyne. alliedacademies.org
Thiol-Michael Addition: This reaction involves the nucleophilic addition of the thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. This reaction typically proceeds under mild basic conditions. alliedacademies.org
Thiol-Isocyanate Reaction: The reaction of the thiol group with an isocyanate provides a straightforward route to thiocarbamates, introducing a carbamate linkage. alliedacademies.orgnih.gov
These click chemistry approaches offer a modular and efficient way to create a library of this compound derivatives with diverse properties for applications in drug discovery and materials science.
Eco-Friendly and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govijpsjournal.com These protocols focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.innih.gov For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed.
One of the key aspects of green synthesis is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Multicomponent reactions (MCRs) conducted in water represent a highly efficient and sustainable approach for the synthesis of complex heterocyclic systems. researchgate.net The development of a one-pot synthesis of the oxazolo[4,5-b]pyridine core from simple, readily available precursors in an aqueous medium would be a significant advancement in its sustainable production.
The use of recyclable catalysts is another cornerstone of green chemistry. mdpi.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. researchgate.net For instance, the synthesis of related benzoxazoles has been achieved using catalytic amounts of Bi(III) salts under solvent-free conditions. rasayanjournal.co.in Similar catalytic systems could be explored for the synthesis of this compound.
Furthermore, energy-efficient methods like ultrasound-assisted synthesis can also contribute to more sustainable protocols. mdpi.com Sonochemistry has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. researchgate.net
The following table highlights some green chemistry approaches that have been applied to the synthesis of related pyridine and other heterocyclic compounds.
| Green Chemistry Approach | Example Application | Key Advantages |
| Use of Green Solvents | Synthesis of thiazoloquinolines in water. mdpi.com | Reduced environmental impact, improved safety. |
| Multicomponent Reactions (MCRs) | One-pot synthesis of dihydropyridines at room temperature without a catalyst. mdpi.com | High atom economy, reduced waste, simplified procedures. |
| Recyclable Catalysts | Use of cross-linked chitosan hydrogel as a biocatalyst for thiazole synthesis. mdpi.com | Catalyst reusability, reduced metal contamination. |
| Microwave-Assisted Synthesis | Solvent-free synthesis of 1,3,4-oxadiazoles. mdpi.com | Reduced reaction times, energy efficiency. ijpsjournal.com |
| Ultrasound-Assisted Synthesis | Synthesis of thiazole derivatives. mdpi.com | Enhanced reaction rates, improved yields. |
This table provides examples of green chemistry applications in the synthesis of related heterocyclic compounds, suggesting potential sustainable routes for this compound.
Chemical Reactivity and Transformations of Oxazolo 4,5 B Pyridine 2 Thiol
Tautomerism Studies: Thiol-Thione Equilibrium
Oxazolo[4,t5-b]pyridine-2-thiol exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. nih.gov The thione form, systematically named 3H- vulcanchem.comoxazolo[4,5-b]pyridine-2-thione, is generally considered the more stable and predominant tautomer under standard conditions, a feature common to many related 2-mercaptoheterocyclic compounds. nih.govsigmaaldrich.comstackexchange.com
![Tautomeric equilibrium between the thiol and thione forms of Oxazolo[4,5-b]pyridine-2-thiol](https://storage.googleapis.com/llm-assets/multimodal/thiol-thione_tautomerism.png)
Oxidation Reactions
The sulfur atom in this compound and its derivatives is susceptible to oxidation, leading to a range of products depending on the specific reactant and reaction conditions.
Oxidation of the Thiol/Thione Group
The thione/thiol group can undergo oxidation. While direct oxidation studies on this compound are not extensively detailed in readily available literature, analogous heterocyclic thiones are known to oxidize to form disulfide-bridged dimers under mild oxidizing conditions. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol tautomer. In related 2-thio-containing pyrimidines, oxidation can also lead to the formation of sulfonic acids with stronger oxidizing agents. nih.gov
Oxidation of Thioether Derivatives (e.g., Methylthio to Sulfoxide (B87167)/Sulfone)
The thioether derivatives of this compound, such as 2-(methylthio)oxazolo[4,5-b]pyridine, are readily oxidized. The sulfur atom can be sequentially oxidized, first to a sulfoxide and then to a sulfone, using common oxidizing agents. smolecule.com Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) are effective for these transformations. smolecule.com The controlled use of the oxidant can allow for the selective formation of the sulfoxide, while harsher conditions or an excess of the oxidizing agent will typically yield the sulfone. smolecule.comresearchgate.net This reactivity is also observed in halogenated and alkylated analogues of the parent compound. vulcanchem.comsmolecule.com
The table below summarizes the oxidation reactions of thioether derivatives.
| Substrate | Reagent(s) | Product(s) |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide (H₂O₂) or m-CPBA | 2-(Methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide) |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Excess Hydrogen Peroxide or m-CPBA | 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine (Sulfone) |
| 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide or m-CPBA | 5-Chloro-2-(methylsulfinyl)oxazolo[4,5-b]pyridine and/or 5-Chloro-2-(methylsulfonyl)oxazolo[4,5-b]pyridine |
Reduction Reactions
Reduction reactions of this compound and its derivatives target either the thione group or substituents on the heterocyclic ring system.
Reduction of the Thiol/Thione Group
The thiocarbonyl group (C=S) of the thione tautomer is susceptible to reduction. In related heterocyclic systems, such as 1,3-thiazole-5(4H)-thiones, treatment with hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or even lithium diisopropylamide (LDA) has been shown to reduce the thione to a thiol. uzh.ch This transformation converts the C=S double bond into a C-S single bond with the addition of hydrogen. For the isomeric oxazolo[5,4-b]pyridine-2(1H)-thione, reduction of the thione group to form the corresponding thiol derivative is a known reaction.
Reduction of Halogenated Analogues
Halogenated derivatives of the oxazolo[4,5-b]pyridine (B1248351) ring system can undergo reductive dehalogenation. For instance, the chloro-substituted analogue, 5-chloro-2-(methylthio)oxazolo[4,5-b]pyridine, can be reduced to remove the chlorine atom from the pyridine (B92270) ring. smolecule.com This reaction is effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄), which replaces the halogen atom with a hydrogen atom. smolecule.com
The table below details the reduction of a halogenated analogue.
| Substrate | Reagent(s) | Product |
| 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine | Lithium Aluminum Hydride (LiAlH₄) | 2-(Methylthio)oxazolo[4,5-b]pyridine |
Substitution Reactions
Substitution reactions are a cornerstone of the chemical reactivity of this compound, enabling the introduction of diverse functional groups at both the exocyclic thiol position and on the core pyridine ring system.
The thiol group, or its tautomeric thione form, is a primary site for nucleophilic substitution, most commonly proceeding via an S-alkylation reaction. This functionalization is a key step in the synthesis of various derivatives. For instance, S-alkylation of this compound with propargyl bromide serves as a crucial step for further modifications. This alkylated intermediate can then undergo a "click chemistry" reaction with various aromatic azides to produce a series of 1,2,3-triazole linked this compound derivatives. researchgate.net
The reactivity of the thiol group is also demonstrated in its reaction with methyl iodide, which leads to the formation of a methylsulfanyl derivative. nih.gov This S-methyl group can then act as a leaving group, undergoing subsequent nucleophilic substitution with amines. nih.gov This two-step process highlights the utility of the thiol group as a handle for introducing nitrogen-based substituents. Furthermore, 2-ethylthiooxazolo[4,5-b]pyridine has been utilized as a precursor in the synthesis of more complex molecules. researchgate.net The general process involves the activation of the C-SH bond for nucleophilic substitution, a transformation that can be promoted by various reagents. cas.cn
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| This compound | 1. Propargyl bromide 2. Aromatic azides | 1,2,3-Triazole linked derivatives | researchgate.net |
| Pyrazolo[1,5-c]quinazoline-5(6H)-thione | 1. Methyl iodide 2. Amines | S-methyl derivative, then 5-amino derivatives | nih.gov |
| 2-Ethylthiooxazolo[4,5-b]pyridine | Appropriate reagents | Fused-triheterocyclic compounds | researchgate.net |
While the electron-rich nature of the fused oxazole (B20620) ring can influence the reactivity of the pyridine moiety, electrophilic substitution reactions on the pyridine ring of the oxazolo[4,5-b]pyridine scaffold have been documented. A notable example is the introduction of a carboxylic acid group onto the pyridine framework through a Heck reaction. clockss.org In a specific application, a 5-bromo-oxazolo[4,5-b]pyridine derivative was reacted with methyl acrylate (B77674) in the presence of a palladium catalyst to yield the corresponding E-isomer of the methyl ester. clockss.org This reaction demonstrates a sophisticated method for functionalizing the pyridine ring, a critical step for building molecules with specific biological targets. clockss.orgresearchgate.net
Cyclization and Ring-Fusing Reactions
The inherent functionality within the this compound scaffold provides a template for the construction of novel, more elaborate heterocyclic systems through cyclization and ring-fusing reactions.
The strategic placement of reactive groups on the oxazolo[4,5-b]pyridine core enables intramolecular or intermolecular reactions to form additional rings. Research has shown that derivatives of oxazolo[4,5-b]pyridine can be used to generate complex fused systems. For example, an appropriately substituted oxazolo[4,5-b]pyridine can serve as a building block for imidazo[2',1':2,3]oxazolo[4,5-b]pyridine. bham.ac.uk Another documented transformation involves the reaction of 2-amino-3-hydroxypyridine, a precursor to the oxazolopyridine core, with specific reagents under reflux conditions to yield 7,7-dimethyl-5a,6,7,8-tetrahydro-9H-pyrido[2',3':4,5]oxazolo[3,2-c]pyrimidine-9-thione. nih.gov Additionally, 2-ethylthiooxazolo[4,5-b]pyridine has been successfully employed as a starting material to synthesize various fused triheterocyclic compounds. researchgate.net
| Starting Material/Precursor | Reaction Type/Reagents | Fused System Formed | Reference |
|---|---|---|---|
| Ynamide and Aminide derivative of oxazolo[4,5-b]pyridine | Gold-catalysed cyclization | Imidazo[2',1':2,3]oxazolo[4,5-b]pyridine | bham.ac.uk |
| 2-Amino-3-hydroxypyridine and isothiocyanate 77 | Condensation/Cyclization | Pyrido[2',3':4,5]oxazolo[3,2-c]pyrimidine-9-thione | nih.gov |
| 2-Ethylthiooxazolo[4,5-b]pyridine | Reaction with appropriate reagents | Fused triheterocyclic compounds | researchgate.net |
Rearrangement Reactions and Isomerizations
The this compound structure can undergo rearrangement and isomerization, which are fundamental transformations in organic chemistry. A primary consideration is the thiol-thione tautomerism inherent to the molecule. The compound can exist as either this compound or its tautomer, 3H- clockss.orgbham.ac.ukoxazolo[4,5-b]pyridine-2-thione. nih.gov This equilibrium is a crucial aspect of its chemical identity and reactivity.
While rearrangements of the oxazolo[4,5-b]pyridine core itself are not extensively documented in the provided literature, studies on closely related isomers provide insight into potential transformations. For example, the Boulton–Katritzky rearrangement has been observed in the isoxazolo[4,5-b]pyridine (B12869654) system, which is an isomer of the oxazolo[4,5-b]pyridine core. beilstein-journals.orgbeilstein-journals.org This base-promoted rearrangement was observed with isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which converted into 3-hydroxy-2-(2-aryl clockss.orgbham.ac.uktriazol-4-yl)pyridines. beilstein-journals.org This reaction involves the rearrangement of the isoxazole (B147169) ring and highlights a potential, though not directly observed, avenue of reactivity for suitably functionalized oxazolopyridine derivatives.
Spectroscopic and Structural Elucidation Methodologies in Research on Oxazolo 4,5 B Pyridine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including oxazolo[4,5-b]pyridine-2-thiol (B2489188). It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being predominant, which influences the observed NMR spectra. researchgate.net
¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms present in a molecule. For derivatives of this compound, the aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region of the spectrum, usually between δ 7.0 and 9.0 ppm. asianpubs.orgresearchgate.net The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the pyridine ring. The NH proton of the thione tautomer gives rise to a characteristic signal that can be confirmed by D₂O exchange experiments. In derivatives where the sulfur is alkylated, new signals corresponding to the protons of the alkyl group will appear; for instance, a methylene (B1212753) group (-S-CH₂-) adjacent to the sulfur atom often resonates around δ 4.8 ppm. asianpubs.org
Table 1: Selected ¹H NMR Data for this compound Derivatives Data presented for illustrative derivatives as found in the literature.
| Derivative Name | Solvent | Chemical Shifts (δ ppm), Multiplicity, and Coupling Constants (J Hz) |
|---|---|---|
| 2-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | DMSO | δ 4.32 (s, 2H), 6.48 (t, 1H, J = 7.62 Hz), 6.98 (d, 1H, J = 7.62 Hz), 7.83 (d, 1H, J = 5.31 Hz), 8.08 (s, 1H), 8.11 (d, 2H, J = 8.18 Hz), 8.43 (d, 2H, J = 8.18 Hz) asianpubs.org |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of an this compound derivative will show distinct signals for each unique carbon atom. researchgate.net The carbon atom of the C=S group (in the thione tautomer) is particularly characteristic, appearing far downfield, often in the range of δ 160-170 ppm. asianpubs.org The carbons of the fused heterocyclic rings typically resonate between δ 110 and 155 ppm. asianpubs.orgresearchgate.net The specific chemical shifts help to confirm the fusion pattern of the oxazole (B20620) and pyridine rings.
Table 2: Selected ¹³C NMR Data for this compound Derivatives Data presented for illustrative derivatives as found in the literature.
| Derivative Name | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|
| 2-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | CDCl₃ | δ 29.70, 113.36, 119.41, 125.63, 126.38, 144.60, 146.60, 146.90, 152.59 asianpubs.org |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | CDCl₃ + DMSO | δ 29.67, 113.30, 119.05, 119.56, 126.23, 127.39, 145.75, 150.26, 152.99, 168.81 asianpubs.org |
For complex structures or for unambiguous assignment of ¹H and ¹³C signals, 2D NMR techniques are indispensable. bohrium.com High-resolution NMR techniques are used to fully characterize the structure of oxazolopyridine derivatives. ingentaconnect.combenthamdirect.com
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity across the entire fused ring system and linking substituent groups to the core structure. For example, an HMBC correlation from the methylene protons of a -S-CH₂-R group to the C-2 carbon of the oxazole ring would confirm the point of attachment.
TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a given spin system, which is useful for identifying all protons belonging to a specific structural fragment, such as the entire pyridine ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.netbohrium.com In this compound, the spectrum is dominated by the thione tautomer. researchgate.net Key characteristic absorption bands include the N-H stretching vibration, typically seen as a broad band in the 3100-3400 cm⁻¹ region. The C=S (thione) stretching vibration usually appears in the 1100-1250 cm⁻¹ range. Other important absorptions are the C=N and C=C stretching vibrations of the aromatic system, found between 1500 and 1615 cm⁻¹, and the C-O-C stretching of the oxazole ring. asianpubs.orglibretexts.org
Table 3: Selected IR Absorption Data for this compound Derivatives Data presented for illustrative derivatives as found in the literature.
| Derivative Name | Sample Phase | Key Absorption Bands (cm⁻¹) | Assignment |
|---|---|---|---|
| 2-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | KBr | 3263, 2931, 1606, 1536, 849 asianpubs.org | N-H/O-H, C-H, C=N/C=C, NO₂, Aromatic C-H bend |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | KBr | 3210, 2930, 1604, 1511, 1457, 1259 asianpubs.org | N-H/O-H, C-H, C=N/C=C, C=C, C-O-C/C=S |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. researchgate.netbohrium.com For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. asianpubs.orgresearchgate.net The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular formula. asianpubs.orgresearchgate.net Analysis of the fragmentation patterns can help to verify the core structure and the nature of any substituents.
Table 4: Selected Mass Spectrometry Data for this compound Derivatives Data presented for illustrative derivatives as found in the literature.
| Derivative Name | Ionization Method | Observed Ion (m/z) |
|---|---|---|
| 2-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | ESI | 455 [M+H]⁺ asianpubs.org |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | ESI | 328 [M+H]⁺ asianpubs.org |
| 2-((1-o-Tolyl-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine | ESI | 324 [M+H]⁺ researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. vwr.com The fused aromatic system of this compound gives rise to characteristic absorptions, typically due to π → π* and n → π* transitions. acs.org Studies on related systems like 2-(3'-hydroxy-2'-pyridyl)benzoxazole investigate their photophysical properties, such as excited-state intramolecular proton transfer, which are relevant to the oxazolo[4,5-b]pyridine (B1248351) core. acs.org Comparing experimental absorption wavelengths with theoretical predictions from methods like Time-Dependent Density Functional Theory (TD-DFT) can further aid in understanding the electronic structure of these molecules. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
Following a comprehensive search of scientific literature and chemical databases, specific single-crystal X-ray crystallography data for this compound could not be located. While the solid-state structure of this compound is crucial for a definitive understanding of its molecular geometry, intermolecular interactions, and crystalline packing, published research providing detailed crystallographic parameters such as bond lengths, bond angles, unit cell dimensions, and space group is not available in the public domain.
X-ray crystallography stands as the definitive method for the elucidation of the three-dimensional structure of crystalline solids at an atomic level. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays, produced by their interaction with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. Mathematical analysis of this pattern allows for the generation of a three-dimensional model of the electron density of the molecule, from which the precise positions of the atoms can be determined.
For a compound such as this compound, X-ray crystallographic analysis would be instrumental in confirming its tautomeric form in the solid state—distinguishing between the thiol (-SH) and the thione (=S) forms. It would also provide precise measurements of the bond lengths and angles within the fused oxazolo-pyridine ring system, offering insights into the degree of aromaticity and electron delocalization. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.
Although crystallographic data for derivatives of this compound have been reported, this information cannot be extrapolated to definitively describe the parent compound due to the influence of substituent groups on the crystal packing and molecular geometry. Therefore, the detailed structural characterization of this compound in the solid state awaits future crystallographic studies.
Computational and Theoretical Investigations of Oxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives at the electronic level.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and reactivity of this compound and its analogs. researchgate.netacs.org By employing methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d), researchers can optimize the molecular geometry of these compounds and calculate various electronic properties. researchgate.netacs.orgnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), help in predicting the stability and reactivity of these molecules. nih.govsemanticscholar.org For instance, a high electrophilicity index suggests a good electrophilic nature and high reactivity. acs.org These theoretical findings are often correlated with experimental results to explain structural stability and potential biological activity. researchgate.net
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of computational studies on this compound derivatives. semanticscholar.orgvietnamjournal.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. semanticscholar.orgnih.gov
A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This parameter has been correlated with the biological activity of these compounds, where a smaller gap might suggest better interaction with biological targets. The energies of HOMO and LUMO also provide information about the electron-donating and electron-accepting abilities of the molecule, respectively. semanticscholar.org
Table 1: Calculated Quantum Chemical Properties of Selected Oxazolo[4,5-b]pyridine (B1248351) Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| PS-A | Data not available | Data not available | Data not available | semanticscholar.org |
| PS-B | Data not available | Data not available | Data not available | semanticscholar.org |
| PS-C | Data not available | Data not available | 2.38453 | semanticscholar.org |
| PS-D | Data not available | Data not available | Data not available | semanticscholar.org |
| PS-E | Data not available | Data not available | 2.60277 | semanticscholar.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on how this compound derivatives interact with biological systems, which is crucial for drug design and development.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. For this compound derivatives, docking studies have been instrumental in elucidating their mechanism of action and binding affinities with various biological targets. researchgate.netvietnamjournal.ru For example, derivatives have been docked against targets like cyclooxygenase-1 and DNA gyrase to evaluate their potential as anti-inflammatory and antimicrobial agents, respectively. researchgate.net
These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. researchgate.netnih.gov The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating stronger binding. researchgate.netresearchgate.net For example, docking studies of some derivatives have shown strong binding affinities with scores ranging from -7.4 to -8.9 kcal/mol against cyclooxygenase-1. researchgate.net
Molecular Dynamics (MD) Simulations for System Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-target complex over time. researchgate.net These simulations are used to assess the stability of the complex and to refine the binding affinity predictions obtained from docking studies. researchgate.netnih.gov By simulating the movement of atoms and molecules under physiological conditions, MD simulations can confirm the stability of the binding mode and the persistence of key interactions observed in docking. researchgate.net For instance, a 100 ns MD simulation can be performed to monitor the behavior of the complex structure and confirm a stable conformation and binding pattern. researchgate.net These simulations are crucial for validating the potential of these compounds as drug candidates. upstate.edu
In Silico Pharmacokinetics and Pharmacodynamics
In silico methods are also employed to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound derivatives. researchgate.netresearchgate.net These predictions are vital for assessing the drug-likeness of the compounds at an early stage of development.
Absorption, Distribution, Metabolism, and Excretion (ADME) properties are commonly predicted using various computational tools and online platforms like SwissADME. researchgate.netbohrium.comfrontiersin.org These tools can estimate parameters such as oral bioavailability, skin permeability, and interaction with cytochrome P450 enzymes, which are important for metabolism. frontiersin.org Additionally, toxicity risks, such as mutagenicity, tumorigenicity, and irritability, can be evaluated in silico. acs.orgbohrium.com For example, predictions can indicate whether a compound is likely to be an inhibitor of P-glycoprotein, which affects drug distribution. frontiersin.org This integrated computational approach, combining docking, MD simulations, and ADMET assessment, is crucial for identifying promising candidates for further development. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions for oxazolo[4,5-b]pyridine derivatives suggest that these compounds generally possess favorable drug-like properties. rsc.org Studies have shown that these derivatives often comply with Lipinski's rule of five and other restrictive criteria for oral bioavailability. rsc.org
For instance, a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives were evaluated, and their predicted ADME profiles were found to be acceptable. rsc.org Similarly, in silico pharmacokinetic investigations of other derivatives have indicated promising absorption, distribution, metabolism, and toxicity profiles, supporting their potential as drug candidates. researchgate.net These computational assessments are crucial for identifying derivatives with a higher probability of success in later stages of drug development. researchgate.net
Table 1: Predicted ADME Properties of Selected Oxazolo[4,5-b]pyridine Derivatives
This table is representative and based on findings from multiple studies. Specific values can vary depending on the derivative and the prediction software used.
| Derivative | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition |
|---|---|---|---|
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | High | Low | Likely |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | High | Moderate | Unlikely |
Pharmacophore Modeling (e.g., POM Analysis)
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For oxazolo[4,5-b]pyridine derivatives, Petra/Osiris/Molinspiration (POM) analysis has been a key tool in confirming their drug-likeness. researchgate.net
In one study, POM analysis, in conjunction with in silico pharmacokinetic investigations, identified a particularly promising derivative, highlighting its potential biological activity. researchgate.net The analysis helps in understanding the structural requirements for activity and in designing new compounds with enhanced potency. While detailed three-component pharmacophore models have been identified for structurally related benzoxazole (B165842) derivatives targeting the 5-HT3 receptor, specific, published POM analyses for this compound itself are less common. researchgate.net However, the general applicability of such models is recognized in the field.
Prediction of Protein Targets
Computational methods are employed to predict the potential protein targets of oxazolo[4,5-b]pyridine derivatives, offering insights into their mechanisms of action. Molecular docking studies have been instrumental in this area. For example, derivatives of oxazolo[4,5-b]pyridine have been docked against various protein targets to elucidate their binding modes and energies. researchgate.net
One significant study focused on designing and synthesizing 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα). nih.gov In this research, molecular docking and molecular dynamics simulations were used to understand the inhibition mechanism of the most active compounds against hTopo IIα. nih.gov Another study identified DNA gyrase as a potential target for certain oxazolo[4,5-b]pyridine derivatives, with molecular docking revealing interactions at the ATP binding site. rsc.org These predictive studies are crucial for hypothesis-driven experimental work to confirm the biological activity and therapeutic potential of these compounds. nih.govmdpi.com
In Silico Toxicity Prediction (e.g., Mutagenicity, Tumorigenicity, Irritation)
In silico toxicity prediction is a critical step in the early assessment of drug candidates, helping to flag potential liabilities before costly and time-consuming experimental studies. For oxazolo[4,5-b]pyridine derivatives, computational tools are used to predict a range of toxicological endpoints.
Studies have performed in silico ADME/Tox predictions to evaluate the drug-likeness and pharmacokinetic properties of these compounds. nih.gov These analyses often include predictions for mutagenicity, tumorigenicity, and irritation potential. While specific data for "this compound" is not extensively detailed in the provided results, the general approach involves using various software platforms to assess the likelihood of adverse effects. For instance, some research on related benzoxazole derivatives has included cytotoxicity assessments, which found the compounds to be less toxic. researchgate.net This type of preliminary screening is essential for guiding the selection of compounds with a favorable safety profile for further development.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their effects.
For oxazolo[4,5-b]pyridine derivatives, QSAR studies have been particularly insightful. One study analyzed a series of 2,5-disubstituted benzoxazoles and 2-substituted oxazolo[4,5-b]pyridines for their antifungal activity against Candida albicans. researchgate.net The resulting QSAR model revealed that the oxazolo[4,5-b]pyridine ring system was more favorable for antifungal activity than the benzoxazole ring. researchgate.net The study also highlighted the importance of a benzyl (B1604629) group at position 2 and electron-withdrawing groups at position 5 of the fused ring system for enhanced potency. researchgate.net Such QSAR models provide a rational basis for the design of new, more effective antifungal agents based on the oxazolo[4,5-b]pyridine scaffold. frontiersin.org
Biological Activity and Mechanistic Studies of Oxazolo 4,5 B Pyridine 2 Thiol Derivatives
Antimicrobial Activities
Derivatives of oxazolo[4,5-b]pyridine-2-thiol (B2489188) have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. These findings underscore the potential of this heterocyclic system as a promising framework for the development of novel antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A number of studies have highlighted the antibacterial potential of oxazolo[4,5-b]pyridine (B1248351) derivatives against a variety of pathogenic bacteria. For instance, a series of 1,2,3-triazole linked oxazolo-[4,5-b]pyridine-2-thiol derivatives were synthesized and evaluated for their antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenus. nih.gov
Furthermore, 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown considerable antibacterial activity. Certain compounds within this series demonstrated strong efficacy against four bacterial strains, with a particularly notable activity profile against S. aureus. ekb.eg Some of these derivatives have elicited a good activity profile against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.
| Derivative Class | Bacterial Strain | Reported Activity (MIC in µg/mL) |
|---|---|---|
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | S. aureus | Some compounds show strong activity. |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | E. coli | Moderate activity reported. |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | P. aeruginosa | Moderate activity reported. |
| 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiols | S. aureus | Evaluated, promising compounds identified. |
| 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiols | S. pyogenus | Evaluated, promising compounds identified. |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives | MRSA | 4-8 |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives | E. coli | 4-8 |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives | P. aeruginosa | 4-8 |
Antifungal Efficacy against Fungal Pathogens
The antifungal properties of this compound derivatives have also been a subject of investigation. A new series of 1,2,3-triazole linked oxazolo-[4,5-b]pyridine-2-thiol derivatives were assessed for their activity against three pathogenic fungi: Candida albicans, Aspergillus niger, and Aspergillus clavatus, with promising compounds being identified. nih.gov The 1,2,4-triazole (B32235) moiety, often linked to the core scaffold, is a well-known pharmacophore in many clinically used antifungal drugs.
Research has shown that various triazole derivatives exhibit significant antifungal activity. For example, some novel 1,2,4-triazole derivatives have shown excellent to moderate activity against Candida albicans species, with MIC values ranging from less than 0.063 to 32 μg/mL. bldpharm.com Specifically, a 1,2,4-triazole-3-thione derivative demonstrated an MIC value of 0.39 μg/mL against Candida albicans. bldpharm.com Another study on new azole derivatives containing a 1,2,3-triazole moiety also reported excellent activity against both sensitive and drug-resistant C. albicans. nih.gov
| Derivative Class | Fungal Pathogen | Reported Activity (MIC in µg/mL) |
|---|---|---|
| 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiols | C. albicans | Evaluated, promising compounds identified. |
| 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiols | A. niger | Evaluated, promising compounds identified. |
| 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiols | A. clavatus | Evaluated, promising compounds identified. |
| 1,2,4-Triazole-3-thione derivative | C. albicans | 0.39 |
| 1,2,3-triazole containing azole derivatives | C. albicans SC5314 | <1.52 |
| 1,2,3-triazole containing azole derivatives | Drug-resistant C. albicans SC5314-FR | <20 |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of oxazolo[4,5-b]pyridine derivatives is believed to be multifaceted. One of the proposed mechanisms is the inhibition of DNA gyrase. smolecule.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The oxazolo[4,5-b]pyridine ring system is thought to act as an analogue of adenine (B156593) and guanine (B1146940) bases, which are components of nucleic acids. This structural similarity may allow these compounds to interfere with nucleic acid synthesis or to directly inhibit enzymes like DNA gyrase, similar to the mechanism of fluoroquinolone antibiotics. nih.gov
Molecular docking studies have been performed to investigate the interaction of these derivatives with the DNA gyrase B (GyrB) subunit, which is a highly conserved and essential enzyme in bacteria, making it an attractive target for antibacterial agents. nih.govnih.gov Inhibition of the ATPase activity of the GyrB subunit blocks bacterial DNA replication, resulting in potent antibacterial effects. nih.gov
Anticancer/Antitumor Activities
In addition to their antimicrobial properties, derivatives of the oxazolo[4,5-b]pyridine scaffold have shown significant promise as anticancer agents. Their activity is often attributed to the inhibition of key enzymes involved in cancer cell signaling and proliferation.
Inhibition of Kinase Enzymes
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of pyridine-fused oxazoles have been investigated as inhibitors of several important kinases.
While direct studies on this compound derivatives are limited, research on the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Some 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have demonstrated IC50 values of 0.33 µM against VEGFR-2 kinase. mdpi.com
Furthermore, a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were evaluated for their in vitro Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitory activity, with one compound showing a maximum inhibition with an IC50 value of 0.19 μM. broadpharm.com GSK-3β is implicated in a variety of cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer.
The broader class of pyridine-containing heterocycles has also been explored as kinase inhibitors. For instance, 1,2,3-triazolo[4,5-b]pyridines have been identified as PIM kinase inhibitors. nih.gov PIM kinases are involved in cell survival and proliferation. Additionally, imidazo[4,5-b]pyridines, which are structurally similar to oxazolo[4,5-b]pyridines, have been developed as inhibitors of B-Raf kinase. nih.gov A study on 4-(imidazol-5-yl)pyridine derivatives reported a compound with selective inhibitory activity against B-RAFV600E and p38α kinases with IC50 values of 1.84 and 0.726 µM, respectively. nih.gov
| Derivative Class | Kinase Target | Reported Activity (IC50) |
|---|---|---|
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR-2 | 0.33 µM |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β | 0.19 µM |
| 4-(imidazol-5-yl)pyridine derivatives | B-RAFV600E | 1.84 µM |
| Nicotinonitrile-based derivatives | PIM-1 | 18.9 nM |
Inhibition of Cell Proliferation and Cytotoxicity Mechanisms
The kinase inhibitory activity of these compounds often translates into potent antiproliferative and cytotoxic effects against various cancer cell lines. Novel oxazolo[5,4-d]pyrimidine derivatives, for example, have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.gov
One particular compound from this series, with a 3-(N,N-dimethylamino)propyl substituent, was found to be the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. apolloscientific.co.uk This activity exceeded that of the standard chemotherapeutic agent fluorouracil (CC50 = 381.2 μM) and was comparable to cisplatin (B142131) (CC50 = 47.2 µM), while being less toxic to healthy human cells. apolloscientific.co.uk Other oxazolo[5,4-d]pyrimidine derivatives have shown moderate inhibitory activities against HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with IC50 values in the range of 10-5–10-6 M. mdpi.com
| Derivative Class | Cancer Cell Line | Reported Activity (CC50/IC50 in µM) |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine derivatives | A549 (Lung) | >500 |
| Oxazolo[5,4-d]pyrimidine derivatives | MCF7 (Breast) | 187.31 - >500 |
| Oxazolo[5,4-d]pyrimidine derivatives | LoVo (Colon) | 177.52 - >500 |
| Oxazolo[5,4-d]pyrimidine derivatives | HT29 (Colon) | 58.44 - 224.32 |
| Oxazolo[5,4-d]pyrimidine derivatives | HepG2 (Liver) | In the range of 10-100 |
| Oxazolo[5,4-d]pyrimidine derivatives | U251 (Glioblastoma) | In the range of 10-100 |
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. While direct studies on this compound are limited, research on the closely related isomeric oxazolo[5,4-d]pyrimidine scaffold provides valuable insights. Certain derivatives of oxazolo[5,4-d]pyrimidine have been shown to induce apoptosis and activate the caspase cascade. mdpi.com Previous in vitro studies have demonstrated that these derivatives can exhibit anticancer, antiviral, and immunosuppressive activity through the inhibition of various anti-apoptotic proteins. mdpi.com
One study explored the pro-apoptotic activity of novel oxazolo[5,4-d]pyrimidine derivatives on several human cancer cell lines. The investigation aimed to determine the mechanism of apoptosis induced by these compounds. The findings suggest that their cytotoxic effects are linked to their ability to trigger programmed cell death, highlighting the therapeutic potential of the oxazolopyrimidine core in oncology. mdpi.com
Anti-inflammatory Activities
Derivatives of the oxazolo[4,5-b]pyridine scaffold have been recognized for their anti-inflammatory properties. Studies have shown that some 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit significant anti-inflammatory and analgesic activity. nih.gov Certain compounds within this class have demonstrated efficacy comparable to established anti-inflammatory drugs like phenylbutazone (B1037) and indomethacin, with the added benefit of not causing gastrointestinal irritation typically associated with acidic anti-inflammatory agents. nih.gov
Further research into oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles identified a novel series of compounds with anti-inflammatory potential linked to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). Selected compounds that showed significant GSK-3β inhibition also demonstrated pronounced in vivo anti-inflammatory activity in rat paw edema models. These derivatives were found to substantially inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a variety of inflammatory diseases. nih.gov Consequently, the NLRP3 inflammasome is a key target for the development of new anti-inflammatory therapies. nih.gov While direct inhibition of the NLRP3 inflammasome by this compound derivatives is not yet extensively documented, research into other oxazole-containing scaffolds has shown promise. A medicinal chemistry campaign identified a five-membered oxazole-based scaffold as a novel chemical class of NLRP3 inflammasome inhibitors. nih.gov This suggests that the oxazole (B20620) ring, a core component of oxazolo[4,5-b]pyridine, is a viable starting point for designing NLRP3 inhibitors. Molecular docking studies on the isomeric oxazolo[5,4-b]pyridine (B1602731) derivatives have also suggested their potential as anti-inflammatory agents by showing a high binding affinity for Prostaglandin synthase-2 (1CX2). researchgate.net
Antiviral Activities
The antiviral potential of oxazolopyrimidine derivatives has been an area of active investigation. In vitro studies on the isomeric 7-aminooxazolo[5,4-d]pyrimidines have demonstrated antiviral activity. mdpi.com These findings indicate that the fused oxazole-pyrimidine heterocyclic system can serve as a scaffold for the development of agents targeting viral replication or other essential viral processes. However, a study focused on a different isomeric series, oxazolo[4,5-d]pyrimidine (B6598680) derivatives, did not yield favorable antiviral effects against a panel of DNA viruses, suggesting that the specific arrangement of the atoms within the heterocyclic system is crucial for this biological activity.
Anticonvulsant Activities
The therapeutic landscape for epilepsy continues to seek novel agents with improved efficacy and safety profiles. Pyridine (B92270) derivatives, in general, are known to exhibit a wide range of biological activities, including anticonvulsant effects. researchgate.net While direct evidence for the anticonvulsant activity of this compound is not prominent in the literature, the broader class of pyridine-fused heterocycles has been explored. For instance, various triazolopyrimidine and tetrahydrothieno[3,2-b]pyridine derivatives have been synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some compounds showing potent activity. researchgate.netfrontiersin.org One derivative, 5-(4‐Chlorophenyl)‐4,5‐dihydrothieno[2,3‐e] nih.govnih.govnih.govtriazolo[4,3‐a]pyridine (6c), displayed a better safety profile than the clinical drugs carbamazepine (B1668303) and ethosuximide. researchgate.net These findings support the potential of pyridine-based fused systems as a source of new anticonvulsant candidates.
| Compound Class | Seizure Model | Observed Activity | Reference |
|---|---|---|---|
| Triazolopyrimidines | MES, scPTZ | Potent activity, with compound 6d showing ED50 of 15.8 mg/kg (MES) and 14.1 mg/kg (scPTZ). | frontiersin.org |
| Tetrahydrothieno[3,2-b]pyridines | MES, scPTZ | Compound 6c showed ED50 of 9.5 mg/kg (MES) and 20.5 mg/kg (scPTZ). | researchgate.net |
| Quinazolin-4(3H)-ones | scPTZ | Most tested compounds showed anticonvulsant properties. | mdpi.com |
Immunosuppressive Activities
Research into closely related isomers has revealed potential immunosuppressive properties. Specifically, certain 7-aminooxazolo[5,4-d]pyrimidines have demonstrated immunosuppressive activity in previous in vitro studies. mdpi.com This activity is attributed to the inhibition of various anti-apoptotic proteins, suggesting a mechanism that could modulate immune cell survival and function. mdpi.com The structural similarity of the oxazolopyrimidine core to endogenous purines may allow these compounds to interfere with signaling pathways crucial for immune responses. mdpi.com
Other Biological Activities (e.g., Diuretic Potential)
The chemical diversity of the oxazolo[4,5-b]pyridine scaffold suggests the potential for other biological activities, although specific research into areas like diuretic potential is not widely reported. The field remains open for further exploration to uncover the full therapeutic utility of this versatile heterocyclic system.
Elucidation of Molecular Mechanisms of Action
The biological activities of oxazolo[4,5-b]pyridine derivatives are underpinned by their interactions with specific molecular targets, leading to the modulation of various cellular pathways. Research into the mechanistic underpinnings of these compounds has identified several key enzymes and proteins that are crucial to their therapeutic effects. These studies, employing in vitro assays, molecular docking, and molecular dynamics simulations, have begun to paint a clearer picture of how these molecules function at a molecular level. The primary mechanisms of action elucidated to date for the broader oxazolo[4,5-b]pyridine class include the inhibition of human DNA topoisomerase IIα, glycogen synthase kinase-3β (GSK-3β), and potentially cyclooxygenase enzymes.
A significant area of investigation has been the anticancer potential of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives. nih.gov Certain compounds within this class have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Inhibition of hTopo IIα leads to DNA damage and ultimately triggers apoptosis in cancer cells.
One particularly active derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, demonstrated significant inhibitory activity against hTopo IIα with a half-maximal inhibitory concentration (IC50) of 2 µM. nih.gov To understand the binding interactions at the molecular level, molecular docking and molecular dynamics simulations were performed. These computational studies provide insights into the binding mode of these inhibitors within the enzyme's active site, revealing the specific amino acid residues that are key for the interaction and stabilization of the enzyme-inhibitor complex. nih.gov
| Compound | Target | IC50 (µM) | Mechanistic Insight |
|---|---|---|---|
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human DNA Topoisomerase IIα | 2 | Molecular docking and molecular dynamics simulations suggest binding to the enzyme's active site, leading to inhibition of its catalytic activity. |
Another well-documented mechanism of action for the oxazolo[4,5-b]pyridine scaffold, specifically for the oxazolo[4,5-b]pyridine-2-one derivatives, is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and inflammation. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target.
A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov Several of these compounds displayed potent inhibition of GSK-3β, with one derivative, compound 4g, exhibiting a particularly low IC50 value of 0.19 µM. nih.gov The inhibition of GSK-3β by these compounds was shown to have downstream anti-inflammatory effects. The most active GSK-3β inhibitors were found to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
| Compound | Target | IC50 (µM) | Downstream Effects |
|---|---|---|---|
| Compound 4g (an oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole) | Glycogen Synthase Kinase-3β | 0.19 | Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) |
Furthermore, the anti-inflammatory properties of some 2-(substituted phenyl)oxazolo[4,5-b]pyridines suggest a potential role for cyclooxygenase (COX) inhibition in their mechanism of action. nih.gov The MeSH terms associated with a study on these compounds include "Cyclooxygenase Inhibitors," indicating that this pathway may be relevant to their biological activity. nih.gov However, detailed mechanistic studies confirming direct inhibition of COX enzymes and identifying specific binding interactions are less extensively documented for the this compound scaffold itself.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Oxazolo 4,5 B Pyridine 2 Thiol Research
Influence of Substituents on Biological Potency and Selectivity
The nature of the chemical groups attached to the oxazolo[4,5-b]pyridine (B1248351) core plays a pivotal role in defining the molecule's interaction with biological targets. Research into this scaffold and closely related heterocyclic systems has demonstrated that even minor chemical changes can lead to significant shifts in efficacy and selectivity.
The substitution pattern, particularly at the 2-position of the oxazolo[4,5-b]pyridine ring system, is a critical determinant of biological activity. Studies on analogous heterocyclic cores consistently show that aromatic and heteroaromatic substituents are often more favorable than aliphatic ones for specific biological targets. For instance, in a series of related oxazolo[5,4-d]pyrimidines, derivatives with an aromatic substituent at the C(2) position were found to be more active than their aliphatic counterparts mdpi.com.
Specifically, 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been noted for their anti-inflammatory and analgesic properties nih.gov. The introduction of a heteroaryl ring, such as a 4-pyridyl substituent, was found to be essential for maintaining kinase inhibition and cytotoxic activity in one study of related compounds mdpi.com. In contrast, replacing the 4-pyridyl group with a phenyl ring resulted in a loss of cytotoxic effects, highlighting the importance of the nitrogen atom in the pyridine (B92270) ring for target interaction mdpi.com.
Furthermore, modifications that enhance lipophilicity can improve activity. Lipophilic alkyl groups like butyl and pentyl have been shown to confer potent cytotoxic activity mdpi.com. In some instances, replacing a phenyl ring with a methylpiperazine moiety has led to enhanced antiproliferative activity, suggesting that specific heterocyclic groups can provide optimal interactions within the target's binding pocket mdpi.com. However, steric limitations are a factor; while lipophilic substituents like methylpiperazine and ethylpiperazine improve binding affinity for certain receptors, larger groups such as propylpiperazine can cause a significant decrease in affinity mdpi.com.
| Substituent Type | Example Substituent | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Aryl vs. Aliphatic | Aromatic | C(2) | Generally more favorable for activity than aliphatic groups. | mdpi.com |
| Aryl | Substituted Phenyl | C(2) | Associated with good anti-inflammatory and analgesic activity. | nih.gov |
| Heteroaryl | 4-Pyridyl | C(2) | Essential for maintaining kinase inhibition and cytotoxicity. | mdpi.com |
| Heteroaryl (Saturated) | Methylpiperazine | C(2) | Enhanced antiproliferative activity compared to a phenyl ring. | mdpi.com |
| Alkyl (Lipophilic) | Butyl, Pentyl | - | Demonstrated potent cytotoxic activity in certain cell lines. | mdpi.com |
| Alkyl (Steric Hindrance) | Propylpiperazine | - | Decreased receptor binding affinity due to steric limitations. | mdpi.com |
The electronic properties of substituents on the oxazolo[4,5-b]pyridine scaffold, particularly on aryl rings attached to it, significantly modulate biological activity. Halogenation is a common strategy used to enhance potency. For example, the presence of a chlorine atom at the para-position (4-Cl) of a C(2)-phenyl ring was found to be preferable for antiproliferative activity in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives mdpi.com.
The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is crucial. In research on thieno[2,3-b]pyridines, a related scaffold, it was discovered that the presence of a cyano (-CN) group, a strong EWG, was critical for the inhibition of the FOXM1 transcription factor nih.gov. The electron-withdrawing effect of the -CN group, combined with the inductive effect from a halogen atom, altered the electron density of the phenyl ring, forcing a different and more effective binding mode nih.gov. Conversely, the introduction of a nitro (-NO2) group, another potent EWG, led to a reduction in activity against the VEGFR2 kinase, suggesting that the electronic requirements are highly target-specific mdpi.com.
Electron-donating groups can also have a profound impact. A methoxy group (-OCH3), a moderate EDG, on the phenyl ring proved to be detrimental to the antiproliferative activity of certain oxazolo[5,4-d]pyrimidines mdpi.com. In the context of structure-property relationships, studies on thiazolo[4,5-b]pyrazine derivatives found that EDGs like methoxy and dimethylamino increased fluorescence yield, demonstrating their ability to alter the electronic and photophysical properties of the heterocyclic system nih.gov. Similarly, investigations into the oxazolo[4,5-b]pyridine core itself revealed that both EWGs and EDGs cause an increase in the ground and excited state dipole moments, which is relevant for molecular interactions and properties like solubility researchgate.net.
| Modification | Example Group | Observed Effect on Activity/Property | Reference |
|---|---|---|---|
| Halogenation | 4-Chloro (-Cl) | Preferred for antiproliferative activity on a C(2)-phenyl ring. | mdpi.com |
| Electron-Withdrawing | Cyano (-CN) | Essential for FOXM1 inhibitory activity in a related scaffold. | nih.gov |
| Electron-Withdrawing | Nitro (-NO2) | Reduced VEGFR2 kinase inhibitory activity. | mdpi.com |
| Electron-Donating | Methoxy (-OCH3) | Adverse for antiproliferative activity in one series. | mdpi.com |
| Electron-Donating | Methoxy, Dimethylamino | Increased fluorescence yield (SPR). | nih.gov |
| General Electronic Effect | EWG or EDG | Increased ground and excited state dipole moments (SPR). | researchgate.net |
Conformational Analysis and its Correlation with Activity
X-ray crystallography studies on related oxazolopyridine systems have provided valuable insights into their solid-state conformation. For instance, the analysis of a 7-amino-oxazolo[5,4-d]pyrimidine derivative revealed that the fused oxazolo[5,4-d]pyrimidine system is essentially planar mdpi.com. This planarity is a common feature of such aromatic heterocyclic systems and is crucial for interactions like π-π stacking with aromatic residues in a protein's active site. The study also determined the dihedral angle between this planar core and a substituent at the C2 position, showing a nearly coplanar arrangement which can facilitate extended conjugation and specific vectoral interactions with a target mdpi.com.
Computational methods such as molecular dynamics (MD) simulations are increasingly used to understand the dynamic behavior of these molecules and their complexes with proteins. MD simulations can predict the stability of a ligand within a binding pocket over time. For thiazolo-pyridine derivatives, MD studies have been used to show that a ligand-protein complex can stabilize after a certain period, with only minor fluctuations, indicating a stable binding mode . These simulations also identify key amino acid residues that interact with the ligand, providing a dynamic picture of the binding event that complements static models . The conformation of substituents, such as the chair conformation adopted by a morpholine ring in one crystal structure, can also be critical for activity, as it positions atoms for optimal interactions mdpi.com.
Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives, identifying these pharmacophoric requirements is key to designing potent and selective inhibitors for targets like kinases and other enzymes.
While a specific model for this compound is not detailed in the available literature, studies on structurally similar fused heterocyclic systems provide a clear blueprint of the common requirements. For example, in the development of oxazolo[4,5-g]quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, a five-point pharmacophore model, designated AAARR, was identified as optimal. This model consists of three hydrogen bond acceptors (A) and two aromatic rings (R), indicating that successful ligands must present these features in a specific spatial arrangement to bind effectively to the EGFR active site.
Similarly, a study on pyrozolo[1,5-a]pyridine analogues as Phosphodiesterase 4 (PDE4) inhibitors generated a five-point pharmacophore hypothesis, AHHRR. This model identified one hydrogen bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R) as crucial for potent PDE4 inhibition. Docking studies based on this model revealed that the hydrogen bond acceptor feature interacts with key residues like Gln443, while the aromatic rings engage in π-π stacking with histidine and phenylalanine residues in the active site. These examples underscore the common pharmacophoric features found in inhibitors based on pyridine-fused heterocyclic systems: a combination of hydrogen bonding sites, hydrophobic regions, and aromatic centers for stacking interactions.
Applications in Medicinal Chemistry and Drug Discovery
Oxazolo[4,5-B]pyridine-2-thiol (B2489188) as a Privileged Scaffold for Drug Development
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a template for the development of a variety of bioactive compounds. mdpi.com The oxazolo[4,5-b]pyridine (B1248351) core is considered one such scaffold. pipzine-chem.com This is due to the fusion of the pyridine (B92270) and oxazole (B20620) rings, both of which are prominent skeletons in drug discovery and are found in numerous natural and synthetic therapeutic agents. mdpi.comnih.gov
The structural resemblance of oxazolopyrimidines, a related class of compounds, to natural purines like adenine (B156593) and guanine (B1146940) allows them to act as potential antimetabolites. mdpi.commdpi.comnih.gov This mimicry enables them to interfere with biological pathways, such as nucleic acid synthesis, by competitively inhibiting enzymes or being incorporated into macromolecules to form dysfunctional structures. mdpi.comresearchgate.net The versatility of the oxazolo[4,5-b]pyridine scaffold allows medicinal chemists to create libraries of diverse compounds, enhancing the potential for discovering highly potent and safe bioactive molecules. mdpi.compipzine-chem.com
Design and Synthesis of Kinase and Enzyme Inhibitors
The oxazolo[4,5-b]pyridine scaffold has proven to be a fertile ground for the design and synthesis of potent kinase and enzyme inhibitors, which are crucial in treating diseases like cancer and inflammation.
Research has demonstrated that derivatives of the closely related oxazolo[4,5-b]pyridine-2-one structure can act as effective inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in diseases such as Alzheimer's and cancer. nih.gov For instance, a series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized, with one compound exhibiting a maximum inhibition of GSK-3β with an IC50 value of 0.19 μM. nih.gov
Furthermore, halogenated derivatives of azolo[4,5-b]pyridines have been developed as inhibitors of Casein Kinase 2 (CK2), another important target in cancer therapy. nih.gov Studies on these compounds revealed that di- and trihalogenated 1H-triazolo[4,5-b]pyridines were the most active, with IC50 values against the CK2α subunit as low as 2.56 μM. nih.gov
Derivatives of the oxazolo[4,5-b]pyridine scaffold have also been investigated as inhibitors of other critical enzymes. Certain compounds have been designed to target human DNA topoisomerase IIα (hTopo IIα), an enzyme essential for DNA replication in cancer cells. nih.gov Additionally, the parent compound, this compound, is known to inhibit DNA gyrase by binding to its ATP site, suggesting a mechanism for potential antimicrobial and anticancer applications. smolecule.com
Table 1: Oxazolo[4,5-b]pyridine-based Kinase and Enzyme Inhibitors
| Compound Class | Target Enzyme/Kinase | Reported Activity (IC50) |
|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Glycogen Synthase Kinase-3β (GSK-3β) | 0.19 μM nih.gov |
| Di- and trihalogenated 1H-triazolo[4,5-b]pyridines | Casein Kinase 2α (CK2α) | 2.56 μM nih.gov |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα (hTopo IIα) | 2 µM nih.gov |
| This compound | DNA Gyrase | Inhibitory activity reported smolecule.com |
Development of Novel Antimicrobial Agents
The search for new antimicrobial agents is a critical area of research, and the oxazolo[4,5-b]pyridine scaffold has emerged as a promising starting point. Its proposed mechanism of action involves the inhibition of DNA gyrase or nucleic acid synthesis, similar to fluoroquinolone antibiotics. researchgate.net
A series of 1,2,3-triazole linked this compound derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds were tested against a panel of bacteria, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as pathogenic fungi such as C. albicans, A. niger, and A. clavatus, with promising compounds being identified from the series. researchgate.net
In another study, researchers prepared a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines and tested their antibacterial activity. researchgate.net Several of these compounds demonstrated strong activity against four bacterial strains, with the most significant activity profile observed against S. aureus. Other derivatives in the same study were found to be moderately active against all tested bacterial strains. researchgate.net
Table 2: Antimicrobial Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound Class | Target Microorganisms | Observed Activity |
|---|---|---|
| 1,2,3-triazole linked this compound derivatives | Bacteria (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and Fungi (C. albicans, A. niger, A. clavatus) | Promising antimicrobial activity identified. researchgate.net |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | Various bacterial strains | Some compounds showed strong activity, particularly against S. aureus. researchgate.net |
Discovery of Antitumor Compounds
The development of novel anticancer drugs with high efficacy and low toxicity is a major goal in medicinal chemistry. nih.gov The oxazolo[4,5-b]pyridine framework has been extensively explored for this purpose, leading to the discovery of compounds with significant antitumor potential.
Researchers have designed and synthesized 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as potential antitumor agents that target human DNA topoisomerase IIα (hTopo IIα). nih.gov Two compounds from this series, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, were found to inhibit hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide. nih.gov
The related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has also yielded potent anticancer agents. nih.govnih.gov Novel derivatives of this scaffold were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). nih.govnih.gov In silico analysis of these compounds pointed to potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov One particular compound demonstrated a 50% cytotoxic concentration (CC50) of 58.4 µM against the HT29 cell line, surpassing the activity of the standard chemotherapy drug fluorouracil. nih.gov
Table 3: Antitumor Activity of Oxazolo[4,5-b]pyridine and Related Scaffolds
| Compound/Derivative | Target/Cell Line | Reported Activity |
|---|---|---|
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα (hTopo IIα) | IC50 = 2 µM nih.gov |
| Oxazolo[5,4-d]pyrimidine derivative (compound 3g) | HT29 (Primary colon adenocarcinoma) | CC50 = 58.4 µM nih.gov |
| Oxazolo[4,5-g]quinazolin-2(1H)-one derivative (compound 50) | EGFR inhibitor; Mouse lewis lung cancer (LLC) xenograft model | Showed remarkably higher inhibition of tumor growth than Erlotinib. nih.gov |
Role as a Building Block for Diverse Bioactive Molecules
The chemical structure of this compound makes it an excellent building block for the synthesis of more complex molecules with potential biological activity. mdpi.comnih.gov Its fused heterocyclic system provides a rigid core that can be chemically modified at several positions to generate a diverse range of derivatives.
The synthesis of the aforementioned 1,2,3-triazole linked derivatives is a prime example of its use as a scaffold. researchgate.net In this process, the core this compound structure is alkylated and then reacted with various aromatic azides using click chemistry to produce a library of new molecules for antimicrobial screening. researchgate.net Similarly, the creation of kinase inhibitors and antitumor agents often involves modifying the core oxazolopyridine structure with different substituents to optimize binding to the target protein. nih.govnih.gov For example, the synthesis of 2-(substitutedphenyl)oxazolo[4,5-b]pyridines involves a one-pot reaction between 2-amino-3-hydroxy pyridine and various substituted benzoic acids, demonstrating how diverse functionalities can be appended to the core structure. researchgate.net
Lead Optimization and Analog Design Strategies
Once a lead compound with desirable biological activity is identified, lead optimization and analog design are employed to improve its potency, selectivity, and pharmacokinetic properties. The oxazolo[4,5-b]pyridine scaffold is highly amenable to such strategies.
Analog design is evident in the systematic synthesis of different series of compounds based on the core structure. For instance, the development of halogenated 1H-triazolo[4,5-b]pyridines as CK2 inhibitors involved creating a series of di- and trihalogenated compounds to study structure-activity relationships (SAR). nih.gov Similarly, creating a range of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines allowed researchers to explore how different substituents on the phenyl ring affect antimicrobial and antitumor activity. researchgate.netnih.gov
In the development of inhibitors based on the related oxazolo[5,4-d]pyrimidine scaffold, SAR studies indicated that replacing this core with other oxazole-containing fused rings, such as oxazolo[5,4-b]pyridine (B1602731) or benzoxazole (B165842), could enhance inhibitory activity against certain kinases like JAK1. mdpi.com The design of novel oxazolo[5,4-d]pyrimidines also involved a clear strategy of incorporating a pharmacologically favorable isoxazole (B147169) substituent at one position and various aliphatic amino chains at another to explore their impact on cytotoxic activity against cancer cells. nih.govnih.gov These examples highlight how the oxazolopyridine framework serves as a versatile template for rational drug design and optimization.
Applications in Materials Science
Development of Novel Functional Materials
The distinct electronic and structural characteristics of oxazolo[4,5-b]pyridine-2-thiol (B2489188) make it a valuable building block for the creation of new functional materials. Its heterocyclic nature, containing both nitrogen and sulfur atoms, allows for diverse chemical modifications and interactions, leading to materials with tailored properties. smolecule.com
Research has indicated that the unique electronic properties of this compound make it a candidate for applications in organic semiconductors and photovoltaic materials. smolecule.com The synthesis of new functionalized oxazolo[4,5-b]pyridines has been described, where a carboxylic acid moiety can be introduced onto the pyridine (B92270) framework using techniques such as the Heck reaction. clockss.org This ability to functionalize the core structure is crucial for tuning the material's properties for specific applications.
Furthermore, this compound can be utilized to enhance the properties of other materials. For instance, it can be combined with other substances to confer oxidation and corrosion resistance, thereby improving their stability and durability. pipzine-chem.com The thiol group present in the molecule allows it to form covalent bonds with cysteine residues in proteins, a principle that can be extended to interactions with other materials for surface modification or composite material development. smolecule.com The heterocyclic structure also makes it a potential ligand for designing new metal complexes, which could have applications in catalysis and the development of novel sensors. smolecule.com
Potential Applications of this compound in Functional Materials
| Application Area | Key Properties/Functionality | Potential Impact |
|---|---|---|
| Organic Semiconductors | Unique electronic properties from the fused heterocyclic system. smolecule.com | Development of new materials for electronic devices. |
| Photovoltaic Materials | Potential for light absorption and charge transfer. smolecule.com | Contribution to the development of organic solar cells. |
| Corrosion Inhibitors | Ability to impart oxidation and corrosion resistance. pipzine-chem.com | Enhanced durability and lifespan of materials. |
| Ligands for Catalysis | Heterocyclic structure capable of binding to metal ions. smolecule.com | Creation of new catalysts for chemical synthesis. |
| Sensors | Potential for designing ligands that interact with specific analytes. smolecule.com | Development of selective and sensitive chemical sensors. |
Application in Dyes and Pigments
Azo compounds, which contain the characteristic -N=N- functional group, are a significant class of chemical colorants. unb.ca These compounds are known for their strong colors, which can range from yellow and orange to red, blue, and green, depending on the molecular structure. unb.ca The synthesis of azo dyes often involves the diazotization of a heterocyclic amine followed by coupling with a suitable aromatic compound. unb.catarjomeplus.com
While direct examples of dyes synthesized from this compound are not extensively documented in the provided search results, the general principles of azo dye synthesis are applicable to heterocyclic amines. Azo dyes derived from heterocyclic scaffolds are a subject of ongoing research. nih.gov The color of these dyes is a result of their conjugated molecular structure which allows for the absorption of light in the visible spectrum. maynoothuniversity.ie Aromatic azo compounds, due to their excellent thermal and optical properties, find applications as pigments in paints and inks. tarjomeplus.commaynoothuniversity.ie Given that this compound is a heterocyclic compound, it has the potential to serve as a precursor for the synthesis of novel azo dyes with unique coloristic and performance properties.
General Characteristics of Azo Dyes Relevant to this compound Derivatives
| Property | Description | Relevance |
|---|---|---|
| Color | Azo compounds are typically strongly colored due to their conjugated systems. unb.ca | Derivatives of this compound could potentially yield a range of colors. |
| Synthesis | Commonly prepared through diazotization of an amine and subsequent azo coupling. unb.ca | Established synthetic routes could be adapted for this compound. |
| Applications | Widely used as dyes and pigments in various industries. tarjomeplus.commaynoothuniversity.ie | Potential for new colorants with specific properties. |
| Properties | Exhibit excellent thermal and optical properties. tarjomeplus.com | Could lead to dyes with high stability and specific optical characteristics. |
Utilisation in Photophysical Systems
The photophysical properties of oxazolo[4,5-b]pyridine (B1248351) derivatives are an active area of investigation, with potential applications in various optical and electronic systems. The inherent structural characteristics of this class of compounds may make them suitable for use in optical devices such as organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.com
A study on a derivative, 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), revealed insights into its spectral characteristics. This compound was found to emit a single emission in both aprotic and protic solvents, and its fluorescence quantum yield was observed to decrease with increasing solvent polarity. researchgate.net Such studies are crucial for understanding how the molecular environment affects the light-emitting properties of these materials, which is a key consideration in the design of photophysical systems.
The broader class of sulfur-containing heterocyclic compounds is being explored for the development of a new generation of luminogens for high-efficiency OLEDs. rsc.org The presence of sulfur in these molecules can be beneficial for electron injection and transport. rsc.org Furthermore, pyrene-pyridine integrated systems have been investigated as hole-transporting materials for solution-processed OLEDs, demonstrating stable performance with low-efficiency roll-off. nih.gov These findings suggest that the oxazolo[4,5-b]pyridine scaffold, with its combination of a pyridine ring and a sulfur-containing thiol group, is a promising platform for the design of new materials for photophysical applications.
Photophysical Properties and Potential Applications
| Area of Application | Relevant Findings | Potential of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Sulfur-containing heterocycles are used in new luminogens. rsc.org Pyridine-based materials can act as hole-transporters. nih.gov | The combined oxazole (B20620), pyridine, and thiol functionalities could be advantageous for OLED materials. pipzine-chem.com |
| Solar Cells | The structural characteristics of oxazolo[4,5-b]pyridine derivatives suggest potential use in optical devices. pipzine-chem.com | Could be explored as a component in organic photovoltaic devices. |
| Fluorescent Probes/Sensors | The fluorescence of derivatives like DMAPOP is sensitive to the solvent environment. researchgate.net | Functionalized derivatives could be developed as sensors that respond to changes in their environment. |
Advanced Research Directions and Future Perspectives
Exploration of New Synthetic Pathways for Complex Derivatives
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the oxazolo[4,5-b]pyridine-2-thiol (B2489188) core. While classical synthetic routes have proven effective, the focus is now shifting towards more sophisticated and versatile strategies to generate libraries of complex derivatives. One promising approach is the application of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, to introduce diverse functionalities onto the core scaffold. researchgate.netresearchgate.netresearchgate.net This method offers high yields, mild reaction conditions, and a wide substrate scope, making it ideal for creating novel compounds for high-throughput screening.
Furthermore, microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods for the synthesis of benzoxazole (B165842) analogs, a related class of compounds. researchgate.net The application of this technology to the synthesis of this compound derivatives could significantly reduce reaction times and improve yields. The development of one-pot multicomponent reactions is another area of active research, aiming to streamline the synthetic process and enhance molecular diversity.
| Synthetic Approach | Key Advantages | Potential Applications |
| Click Chemistry | High efficiency, mild conditions, broad substrate scope | Rapid generation of diverse compound libraries |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, green chemistry | Efficient and environmentally friendly synthesis |
| Multicomponent Reactions | Streamlined synthesis, increased molecular diversity | Combinatorial chemistry and drug discovery |
Deeper Mechanistic Elucidation of Biological Activities
While numerous studies have demonstrated the biological activities of this compound derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to focus on elucidating the specific biochemical pathways and molecular targets through which these compounds exert their effects. Techniques such as molecular docking studies can provide valuable insights into the binding interactions between the derivatives and their target proteins. researchgate.net
For instance, in the context of their antimicrobial activity, identifying the specific enzymes or cellular processes that are inhibited is crucial for optimizing their efficacy and overcoming potential resistance mechanisms. wisdomlib.org Similarly, for anticancer applications, pinpointing the signaling pathways that are modulated by these compounds will be essential for developing targeted therapies.
Targeted Drug Delivery Systems Utilizing this compound Scaffolds
The development of targeted drug delivery systems is a rapidly growing field in medicine, and the unique properties of this compound derivatives make them attractive candidates for this application. Their ability to be functionalized with various chemical moieties allows for their conjugation to targeting ligands, such as antibodies or peptides, that can direct them to specific cells or tissues.
One area of exploration is the use of lipid-based nanoparticles as carriers for these compounds, which can enhance their bioavailability and reduce off-target effects. researchgate.net The functionalization of nanoparticles with this compound derivatives could enable the targeted delivery of therapeutic agents to tumor sites or infected cells. Further research is needed to optimize the design and formulation of these drug delivery systems to ensure their stability and efficacy.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can be employed to analyze large datasets of chemical structures and biological activities to identify novel this compound derivatives with improved therapeutic properties.
In silico screening methods can be used to predict the pharmacokinetic and pharmacodynamic properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. researchgate.net This approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional trial-and-error methods. The development of predictive models for the biological activity of this compound derivatives will be a key focus of future research in this area.
| AI/ML Application | Description | Potential Impact |
| In Silico Screening | Virtual screening of compound libraries to predict biological activity and properties. | Accelerated identification of lead compounds. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | Design of more potent and selective compounds. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. | Exploration of novel chemical space for drug discovery. |
Expansion into Emerging Therapeutic Areas
The broad spectrum of biological activities exhibited by this compound derivatives suggests that their therapeutic potential may extend beyond their currently known applications. Future research should explore the efficacy of these compounds in emerging therapeutic areas, such as neurodegenerative diseases, viral infections, and inflammatory disorders.
For example, their potential as antiviral agents is an area of significant interest, given the ongoing need for new treatments for viral diseases. researchgate.netresearchgate.net Similarly, their anti-inflammatory properties could be harnessed for the development of novel therapies for chronic inflammatory conditions. Preclinical studies in relevant animal models will be essential to validate these potential new applications.
Green Chemistry Initiatives in Synthesis and Application
The principles of green chemistry are becoming increasingly important in the chemical and pharmaceutical industries. Future research on this compound will likely focus on the development of more environmentally friendly synthetic methods and applications. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous reagents and solvents.
Microwave-assisted synthesis, as mentioned earlier, is one example of a green chemistry approach that can be applied to the synthesis of these compounds. researchgate.net Additionally, the development of catalytic methods that can replace stoichiometric reagents would further enhance the sustainability of their production. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, could also offer a green and highly selective route to novel derivatives.
Q & A
Q. How does the fused oxazole-pyridine ring system affect comparative reactivity with other heterocycles?
- Methodological Answer :
- Enhanced π-π stacking : The planar fused-ring system improves binding to aromatic enzyme pockets (e.g., COX-2) compared to non-furan analogs .
- Acid stability : The oxazole ring resists hydrolysis under physiological pH, unlike imidazole-based analogs, as shown in accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
